molecular formula C8H14ClNO2 B13960561 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- CAS No. 73512-51-3

2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-

Cat. No.: B13960561
CAS No.: 73512-51-3
M. Wt: 191.65 g/mol
InChI Key: AOZWUKUEEAWLDQ-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-: is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of chloroacetyl chloride with a suitable amine in the presence of a base can lead to the formation of the desired oxazine ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydrooxazine derivatives .

Mechanism of Action

The mechanism by which 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

CAS No.

73512-51-3

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-chloro-1-(4,4-dimethyl-1,3-oxazinan-3-yl)ethanone

InChI

InChI=1S/C8H14ClNO2/c1-8(2)3-4-12-6-10(8)7(11)5-9/h3-6H2,1-2H3

InChI Key

AOZWUKUEEAWLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCN1C(=O)CCl)C

Origin of Product

United States

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